molecular formula C6H18BrF6N3P2 B1278440 Bromotris(dimethylamino)phosphonium hexafluorophosphate CAS No. 50296-37-2

Bromotris(dimethylamino)phosphonium hexafluorophosphate

Cat. No. B1278440
CAS RN: 50296-37-2
M. Wt: 388.07 g/mol
InChI Key: XELPBWPBGHCIKX-UHFFFAOYSA-N
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Description

Bromotris(dimethylamino)phosphonium hexafluorophosphate, also known as BroP, is a reagent that has been found to be particularly suitable for coupling N-methylated amino acids. It is characterized by its stability and efficiency, providing very high yields in short reaction times and minimizing epimerization during the synthesis of dipeptides . Additionally, BroP has been utilized in the synthesis of 5-fluorouracil prodrugs, demonstrating its versatility in organic synthesis. The reagent has been used to bind various acids to the N1 of 5-fluorouracil, with retinoic acid being a notable example, yielding about 50% after purification .

Synthesis Analysis

The synthesis of BroP is not detailed in the provided papers, but its application in the synthesis of other compounds is well-documented. BroP has been used effectively for coupling N-methylated amino acids, which are important in the development of peptides with enhanced pharmacological properties. The reagent's ability to facilitate these couplings with high yields and minimal side reactions is a significant advantage in peptide synthesis . Furthermore, BroP's role in the one-step synthesis of 5-fluorouracil prodrugs highlights its potential in the creation of therapeutic agents .

Molecular Structure Analysis

The molecular structure of a related compound, benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP), has been determined through crystallography. BOP crystallizes in the monoclinic system and contains four molecules per unit cell. The structure consists of a benzotriazole ring connected to a phosphorus atom, which in turn is bonded to three dimethylamino groups, and the anion is hexafluorophosphate. NMR spectroscopy supports the crystalline structure and indicates that there are no conformational restrictions in DMSO solution . While this information is about BOP, it provides insight into the structural characteristics that might be similar in BroP, given the related chemical functionalities.

Chemical Reactions Analysis

BroP has been shown to be a highly effective reagent in the coupling of N-methylated amino acids, which is a critical reaction in peptide synthesis. The reagent's stability and high reactivity allow for the formation of dipeptides without significant epimerization, which is a common issue in peptide bond formation . Additionally, BroP's utility in synthesizing prodrugs, as demonstrated with 5-fluorouracil prodrugs, suggests that it can facilitate the attachment of various functional groups to pharmaceutical agents, potentially enhancing their properties or enabling targeted delivery .

Physical and Chemical Properties Analysis

The physical and chemical properties of BroP are not explicitly detailed in the provided papers. However, the stability of BroP and its high reactivity in organic synthesis are indicative of its robustness as a reagent. The ability to obtain high yields in reactions and the minimal side reactions suggest that BroP has favorable physical and chemical properties for use in sensitive chemical syntheses . The successful application in the synthesis of prodrugs further supports its utility and the potential for a wide range of chemical reactions .

Scientific Research Applications

Peptide Bond Formation and Synthesis

Bromotris(dimethylamino)phosphonium hexafluorophosphate, often referred to as BroP or BOP, has shown significant utility in the field of peptide synthesis. It is a reagent known for its efficiency in coupling N-methylated amino acids, facilitating high yields with minimal epimerization. For instance, Coste et al. (1990) demonstrated BroP's suitability in obtaining dipeptides without significant epimerization, highlighting its stability and efficiency in yielding high-quality peptides in short reaction times (Coste, Dufour, Pantaloni, & Castro, 1990). Similarly, Brunel, Salmi, and Letourneux (2005) showed the effectiveness of BOP as a coupling reagent, allowing the synthesis of various substituted amino acid derivatives with high chemical yields up to 90% (Brunel, Salmi, & Letourneux, 2005).

Antibacterial Applications

In addition to its role in peptide synthesis, BOP has also been instrumental in the design and synthesis of polyamino geranic acid derivatives. These compounds have been shown to significantly decrease antibiotic resistance in Gram-negative bacterial MDR strains. The mechanism of action for these compounds is closely associated with the inhibition of efflux pumps, as reported by Brunel et al. (2013) (Brunel, Lieutaud, Lôme, Pagés, & Bolla, 2013).

Nucleotide and Nucleoside Synthesis

BroP has been employed in the efficient synthesis of dinucleoside phenylphosphonates, as demonstrated by Hashmi et al. (1994). They developed a general method for the resolution of two diastereomers of phenylphosphonate dimers using BroP as a coupling reagent, achieving excellent yields (Hashmi, Kumar, & Kacti, 1994).

Safety And Hazards

Bromotris(dimethylamino)phosphonium hexafluorophosphate is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPBWPBGHCIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436970
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromotris(dimethylamino)phosphonium hexafluorophosphate

CAS RN

50296-37-2
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotris(dimethylamino)phosphonium Hexafluorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 2
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 3
Bromotris(dimethylamino)phosphonium hexafluorophosphate

Citations

For This Compound
54
Citations
JM Campagne, J Coste, P Jouin - The Journal of Organic …, 1995 - ACS Publications
A general method for synthesizing mixedphosphonate diesters from monoesters using (1H-benzotriazol-l-yloxy) tris (dimethylamino) phosphonium hexafluorophosphate or (lff-…
Number of citations: 11 pubs.acs.org
J Pícha, M Buděšínský, I Hančlová, M Šanda, P Fiedler… - Tetrahedron, 2009 - Elsevier
In the present work, we describe in detail an efficient solution synthesis of norleucine-derived phosphonopeptides mimicking the peptide sequences Nle-Gly(Ala) and Nle-Gly(Ala)-Val. …
Number of citations: 18 www.sciencedirect.com
SV Filip, V Lejeune, JP Vors, J Martinez… - European Journal of …, 2004 - Wiley Online Library
A new polymer‐supported BOP (P‐BOP) has been prepared starting from the commercially available polystyrene‐bound 1‐hydroxybenzotriazole (P‐HOBt) and successfully used as a …
MA Bailén, R Chinchilla, DJ Dodsworth… - The Journal of Organic …, 1999 - academia.edu
Peptide coupling reagents have been important targets in the last 20 years. The common problems encountered in the amide synthesis are extensive racemization of the amino acid …
Number of citations: 56 www.academia.edu
SY Han, YA Kim - Tetrahedron, 2004 - Elsevier
In recent years, peptide coupling reactions have been significantly advanced in accord with the development of new peptide coupling reagents in organic synthesis. Even though a …
Number of citations: 102 www.sciencedirect.com
MC Uzagare, YS Sanghvi… - Synthetic …, 2004 - Taylor & Francis
A simple and efficient process for the attachment of protected 2′‐deoxynucleosides to the solid support controlled pore glass (CPG) via succinyl linkage using the mild, non‐…
Number of citations: 5 www.tandfonline.com
MB Andrus, W Li, RF Keyes - The Journal of Organic Chemistry, 1997 - ACS Publications
Microcolin B, a potent new immunosuppressant isolated from blue-green alga Lyngbya majuscula off the Venezuelan coast, has been made using a methyl-directed asymmetric …
Number of citations: 104 pubs.acs.org
J Xu - Beilstein Journal of Organic Chemistry, 2021 - beilstein-journals.org
BJOC - Synthetic strategies of phosphonodepsipeptides Journal Logo Diamond Open Access Logo Beilstein Institut Open main menu / Home / Articles / SUBMISSION / About / The …
Number of citations: 4 www.beilstein-journals.org
N Stuhr‐Hansen, TS Wilbek… - European Journal of …, 2013 - Wiley Online Library
An effective procedure for the synthesis of peptide alkyl thioesters by 9‐fluorenylmethoxycarbonyl (Fmoc) solid‐phase peptide synthesis was developed. The free C terminus of a fully …
JM Humphrey, AR Chamberlin - Chemical Reviews, 1997 - ACS Publications
Marine sponges and tunicates, fungi, bacteria, and other lower animal forms are rich sources of structurally unusual, biologically active peptides. 1, 2 These peptides exhibit a variety of …
Number of citations: 308 pubs.acs.org

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